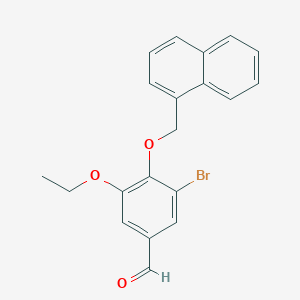

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

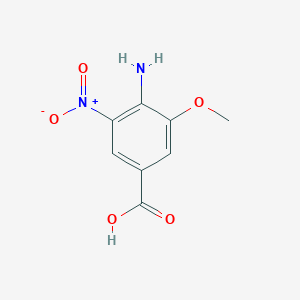

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “3-Bromo-5-ethoxy-4-hydroxybenzaldehyde”, the molecular formula is C9H9BrO3 . The InChI Code is 1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-ethoxy-4-hydroxybenzaldehyde” include a density of 1.6±0.1 g/cm3, boiling point of 303.8±37.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 56.6±3.0 kJ/mol, flash point of 137.5±26.5 °C, index of refraction of 1.606, molar refractivity of 53.9±0.3 cm3 .Applications De Recherche Scientifique

Synthesis of Polycyclic Aromatic Hydrocarbons

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde plays a crucial role in the synthesis of a wide variety of angularly fused polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Through a series of palladium-catalyzed cross-coupling reactions, olefination, and cycloisomerization processes, researchers have developed methodologies for creating benzo[c]phenanthrene analogues and various oxidized derivatives. This approach facilitates the exploration of PAHs' chemical properties and potential applications in materials science and organic electronics (Thomson et al., 2015).

Electronic Coupling in Organic Systems

The chemical serves as a fundamental building block in studying electronic interactions within organic mixed-valence systems. Investigations into compounds bridged by aromatic units like benzene, naphthalene, and anthracene have unveiled insights into the electronic communication across these molecules. Understanding these interactions is pivotal for the development of advanced molecular electronics and materials with tailored electronic properties (Lambert et al., 2005).

Environmental Biodegradation

In the realm of environmental science, derivatives of naphthalene, a structural component of 3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, have been studied for their biodegradation potential. Naphthalene dioxygenase, an enzyme from certain Pseudomonas strains, has shown capability in oxidizing naphthalene derivatives, offering a pathway for the bioremediation of aromatic hydrocarbon pollutants (Lee & Gibson, 1996).

Synthesis of Resorcinols and Bioactive Molecules

The compound is instrumental in synthetic organic chemistry, especially in generating bioactive molecules. For example, reactions involving the use of naphthalene as a catalytic agent have led to the efficient synthesis of substituted resorcinols, which are crucial in developing pharmaceuticals and other bioactive compounds. This showcases the compound's versatility in facilitating complex synthetic transformations (Alonso et al., 1997).

Novel Syntheses of Heteroaromatic Compounds

Finally, 3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde contributes to the novel synthesis of heteroaromatic compounds, including naphthols and isocoumarins. Through Jones reagent-promoted cascade reactions, researchers have developed tunable syntheses for these compounds, broadening the scope of synthetic strategies for constructing complex aromatic systems with potential applications in medicinal chemistry and material science (He et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO3/c1-2-23-19-11-14(12-22)10-18(21)20(19)24-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAKPLHQPGPCRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![N-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2966265.png)

![2-[2-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2966266.png)

![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2966276.png)

![9-benzyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966283.png)